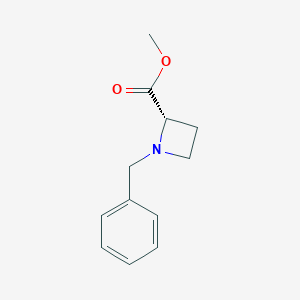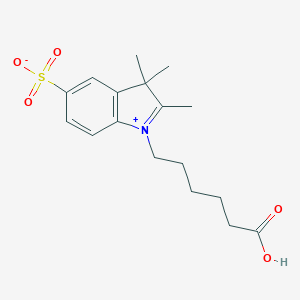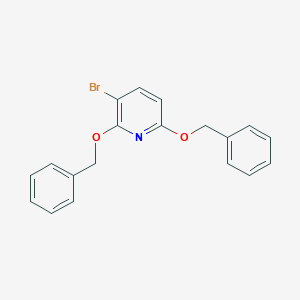
2,6-Bis(benzyloxy)-3-bromopyridine
Übersicht
Beschreibung
“2,6-Bis(benzyloxy)-3-bromopyridine” is a chemical compound with the molecular formula C19H17NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of biological properties .
Synthesis Analysis
While specific synthesis methods for “2,6-Bis(benzyloxy)-3-bromopyridine” were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a significant process in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of “2,6-Bis(benzyloxy)-3-bromopyridine” consists of a pyridine ring substituted with benzyloxy groups at the 2 and 6 positions . The exact molecular weight of this compound is 291.125916 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Bis(benzyloxy)-3-bromopyridine” include a molecular weight of 291.344 Da and a monoisotopic mass of 291.125916 Da . The compound is solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Organoboron Compounds
- Application : Organoboron compounds, such as “2,6-Bis(benzyloxy)-3-bromopyridine”, are often used in Suzuki-Miyaura coupling reactions .
Protective Groups in Carbohydrate Chemistry
- Application : Boronic esters, which are related to the compound , have been used as protective groups in carbohydrate chemistry .
- Method : These protective groups can be installed through a sequence of boronic ester formation, functionalization, and deprotection, with only a single purification step needed .
- Results : The use of boronic esters as protective groups can lead to efficient and practical protocols for selective functionalization of carbohydrates .
Chromatography and Mass Spectrometry
- Application : The compound could potentially be used in chromatography or mass spectrometry applications .
- Results : The results would depend on the specific experiment being conducted .
Synthesis of Boronic Esters
- Application : The compound “2,6-Bis(benzyloxy)-3-bromopyridine” can be used to synthesize boronic esters .
- Method : The synthesis process involves the reaction of the compound with a boronic acid to form a boronic ester .
- Results : The resulting boronic ester can be used in various chemical reactions, including Suzuki-Miyaura coupling reactions .
Use in Drug Delivery Systems
- Application : Boronic esters, which are related to the compound , have been used in drug delivery systems .
- Method : The boronic ester acts as a protective group for the drug molecule, allowing it to be delivered to the target site without being degraded .
- Results : The use of boronic esters in drug delivery systems can improve the efficacy of the drug and reduce side effects .
Use in Analytical Chemistry
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2,6-bis(phenylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPOOUUMRGOCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618418 | |
| Record name | 2,6-Bis(benzyloxy)-3-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(benzyloxy)-3-bromopyridine | |
CAS RN |
16727-47-2 | |
| Record name | 3-Bromo-2,6-bis(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(benzyloxy)-3-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(benzyloxy)-3-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



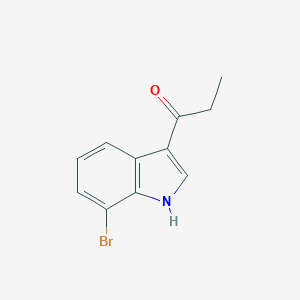

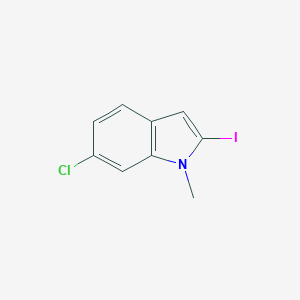

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)

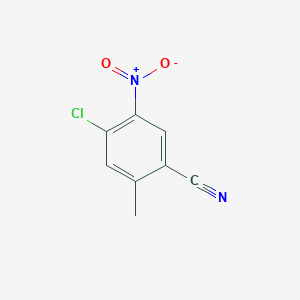
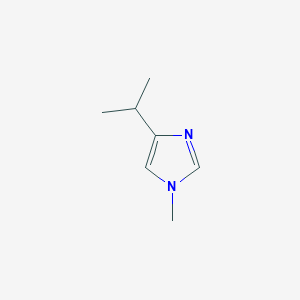

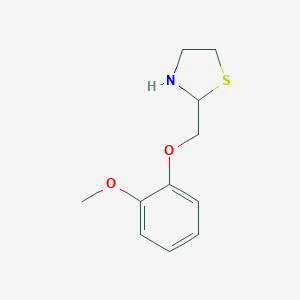

![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)
